2-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
Description
The compound 2-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a structurally complex molecule featuring:
- A 4-fluorophenyl group attached to an acetamide backbone.
- A cyclopentyl ring substituted with a thiophen-3-yl moiety.
- A methyl linker bridging the cyclopentyl and acetamide groups.
The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene and cyclopentyl groups contribute to conformational rigidity and steric bulk .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-16-5-3-14(4-6-16)11-17(21)20-13-18(8-1-2-9-18)15-7-10-22-12-15/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNYYYCZZQOHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Heterocyclic Systems
a) Thiophen vs. Thiazol Substitution
- Compound: 2-(4-Fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS: 1795471-45-2) Structural Difference: Replaces the thiophen-3-yl group with a thiazol-2-yl ring and substitutes cyclopentyl with a piperidine scaffold. The piperidine ring offers greater conformational flexibility compared to cyclopentyl, which may alter binding kinetics . Molecular Weight: 333.4 g/mol (vs. ~350–380 g/mol for cyclopentyl-thiophen analogs).
b) Thiophen vs. Furan Substitution
- Compound: N-((1-(Thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide (CAS: 2034575-08-9) Structural Difference: Substitutes the acetamide group with a furan-3-carboxamide. The carboxamide group may alter pharmacokinetic properties .
Modifications to the Acetamide Backbone
a) Halogenated Substituents
- Compound: 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS: 667903-35-7) Structural Difference: Replaces the 4-fluorophenyl group with a 4-chloro-3-methylphenoxy moiety and incorporates a thiazol ring. The thiazol-thiophen exchange may affect target selectivity . Molecular Weight: 376.83 g/mol (higher due to chlorine and methyl additions).
b) Bis-Fluorophenyl Analogs
- Compound : N,N2-Bis(4-fluorophenyl)acetamide
Complex Heterocyclic Systems
- Compound: (E)-N-[5-(5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide Structural Difference: Incorporates an indole core with trifluoroacetyl and styryl substituents. Impact: The indole system and electron-withdrawing trifluoroacetyl group enhance interactions with aromatic receptors (e.g., kinase inhibitors).
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Q & A
Basic: What are the key synthetic strategies for preparing 2-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide?
Methodological Answer:
The synthesis involves three critical steps:
Formation of the cyclopentyl-thiophene scaffold : Cyclopentyl intermediates can be synthesized via Friedel-Crafts alkylation or cyclization reactions using thiophene derivatives, as demonstrated in analogous cyclopentyl-methyl structures .
Introduction of the 4-fluorophenyl group : Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed to attach the fluorophenyl moiety to the acetamide backbone, leveraging protocols from halogenated aryl syntheses .
Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopentyl-thiophene methylamine and 2-(4-fluorophenyl)acetic acid ensures efficient amidation, as seen in structurally related acetamide derivatives .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
Advanced: How to design experiments to evaluate its pharmacokinetic properties and biological activity?
Methodological Answer:
- Solubility and Stability : Pre-solubilize in 5% DMSO + 2% Tween 80, followed by dilution in aqueous buffers to avoid aggregation .
- In Vitro Bioassays :
- Antimicrobial Activity : Use microdilution assays (e.g., MIC determination against S. aureus and E. coli) with positive controls like ciprofloxacin .
- Enzyme Inhibition : Test kinase inhibition (e.g., ATM/ATR kinases) via fluorescence-based ADP-Glo™ assays, comparing IC₅₀ values to known inhibitors .
- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification to assess CYP450-mediated degradation .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Common sources of contradictions and solutions include:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) and include internal controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Artifacts : Confirm compound stability in assay media via HPLC-UV at 254 nm; use surfactants (e.g., Pluronic F-68) to prevent precipitation .
- Off-Target Effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement) and CRISPR-based gene knockout validation .
Advanced: What computational strategies support structure-activity relationship (SAR) analysis?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on fluorophenyl and thiophene moieties as key pharmacophores .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors, using bioactivity data from analogs (e.g., IC₅₀ values from PubChem BioAssay) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility of the cyclopentyl-thiophene group .
Basic: What are the recommended storage conditions to ensure compound integrity?
Methodological Answer:
- Short-Term : Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
- Long-Term : Lyophilize and store at -80°C in amber vials with desiccants (e.g., silica gel) to avoid photodegradation and moisture .
Advanced: How to optimize yield and purity during large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for Suzuki couplings to improve fluorophenyl incorporation efficiency .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) or recrystallization from ethyl acetate/hexane mixtures .
- Quality Control : Implement in-process LC-MS monitoring (e.g., at 30-min intervals) to detect byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
